molecular formula C17H10N2O2 B12853640 5-(3-Quinolinyl)-1H-indole-2,3-dione

5-(3-Quinolinyl)-1H-indole-2,3-dione

Cat. No.: B12853640
M. Wt: 274.27 g/mol
InChI Key: FHZJRLIUFJKDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Quinolinyl)-1H-indole-2,3-dione is a synthetic hybrid compound designed for medicinal chemistry and drug discovery research. It combines a quinoline heterocycle with an indole-2,3-dione (isatin) core, a privileged scaffold in pharmacology known for its diverse biological activities. The isatin moiety is a versatile substrate in organic synthesis and is recognized for its broad-spectrum antiviral properties . Isatin derivatives have demonstrated significant activity against viruses such as influenza (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3, with some analogs exhibiting potent inhibition in the low micromolar to nanomolar range . Furthermore, isatin-based benzenesulfonamide derivatives have been extensively studied as inhibitors of metabolic enzymes like α-glucosidase and α-amylase , indicating their potential in diabetes research . The quinoline structure is also biologically significant, with quinoline-based compounds showing a wide range of applications, including as antibiotic and antitumor agents . This molecular hybrid is intended for use in in vitro research only. Its potential mechanisms of action and specific targets are areas for active investigation, making it a valuable compound for exploring new therapeutic pathways. Please note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H10N2O2

Molecular Weight

274.27 g/mol

IUPAC Name

5-quinolin-3-yl-1H-indole-2,3-dione

InChI

InChI=1S/C17H10N2O2/c20-16-13-8-10(5-6-15(13)19-17(16)21)12-7-11-3-1-2-4-14(11)18-9-12/h1-9H,(H,19,20,21)

InChI Key

FHZJRLIUFJKDDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC4=C(C=C3)NC(=O)C4=O

Origin of Product

United States

Synthetic Methodologies for 5 3 Quinolinyl 1h Indole 2,3 Dione and Analogues

Synthetic Routes to 1H-Indole-2,3-dione (Isatin) Core Structures

The isatin (B1672199) framework is a cornerstone of many synthetic targets. Its preparation can be accomplished through several named reactions, each with its own set of advantages and limitations.

Classical and Optimized Synthesis Approaches

The synthesis of isatin and its derivatives has been a subject of extensive research, leading to the development of several reliable methods.

Sandmeyer Isatin Synthesis: This is one of the oldest and most straightforward methods for preparing the isatin core. wikipedia.org The process begins with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. biomedres.us This forms an intermediate, an α‐isonitrosoacetanilide, which is then isolated. wikipedia.org Subsequent cyclization of this intermediate under the influence of a strong acid, such as concentrated sulfuric acid, yields the final isatin product with reported yields often exceeding 75%. wikipedia.orgdergipark.org.tr The mechanism is believed to proceed through an initial glyoxamide which then reacts with hydroxylamine. nih.gov

Stolle Isatin Synthesis: Considered a primary alternative to the Sandmeyer method, the Stolle synthesis is particularly effective for producing both substituted and unsubstituted isatins. wikipedia.org This two-step procedure involves the initial acylation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. synarchive.com This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum trichloride, titanium tetrachloride, or boron trifluoride, to yield the isatin or oxindole. wikipedia.orgdergipark.org.trsynarchive.com

Gassman Isatin Synthesis: This method provides an alternative route that starts with the formation of a 3-methylthio-2-oxindole intermediate, which is subsequently oxidized to produce the substituted isatin. dergipark.org.trresearchgate.net

Recent optimizations and new methods have also been developed. For instance, to overcome solubility issues with highly lipophilic anilines in the Sandmeyer process, methanesulfonic acid has been used as the reaction medium, improving yields. nih.gov Additionally, metal-free approaches using catalysts like I2-DMSO have been devised for the synthesis of N-substituted isatins from 2-amino acetophenones via C-H bond activation and internal cyclization. dergipark.org.trresearchgate.net

Method Starting Materials Key Reagents General Yield Reference(s)
Sandmeyer SynthesisAniline, Chloral hydrate, Hydroxylamine hydrochlorideConc. H₂SO₄>75% wikipedia.orgdergipark.org.trsynarchive.com
Stolle SynthesisArylamine, Oxalyl chlorideLewis Acid (e.g., AlCl₃, TiCl₄)Varies wikipedia.orgdergipark.org.trsynarchive.com
Gassman SynthesisAniline derivative(details not specified)40-81% researchgate.net
Modified SandmeyerLipophilic anilinesMethanesulfonic acidImproved nih.gov

Preparation of 5-Substituted Indole-2,3-dione Precursors

To synthesize the target molecule, 5-(3-Quinolinyl)-1H-indole-2,3-dione, a precursor isatin with a functional group at the 5-position is required. This functional group, typically a halogen or a boronic acid/ester, serves as a handle for the subsequent introduction of the quinoline (B57606) moiety.

The synthesis of 5-substituted isatins generally follows the classical methods described above, starting from a 4-substituted aniline. researchgate.net For example, reacting a 4-substituted aniline with chloral hydrate and hydroxylamine hydrochloride generates the corresponding 4-substituted isonitrosoacetanilide. researchgate.net This intermediate is then cyclized in concentrated sulfuric acid to yield the 5-substituted indole-2,3-dione. researchgate.net This approach has been used to prepare derivatives like 5-fluoro- and 5-bromo-isatin. researchgate.netresearchgate.net The yields for these two-step processes are reported to be in the range of 51-68%. researchgate.net

Strategies for Quinolinyl Moiety Introduction

With the 5-substituted isatin precursor in hand, the next critical step is the introduction of the quinoline ring. This can be achieved either by constructing the quinoline ring onto a pre-existing molecule or by directly coupling a pre-formed quinoline unit to the isatin core.

Heterocyclization Methods for Quinoline Ring Formation

Several classical reactions are available for the de novo synthesis of the quinoline ring system. These methods typically involve the condensation and cyclization of anilines with carbonyl compounds.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (another ketone or aldehyde). wikipedia.orgjk-sci.com The reaction is versatile and can be catalyzed by acids (like trifluoroacetic acid, p-toluenesulfonic acid) or bases. wikipedia.orgjk-sci.com Modern variations include catalyst-free methods in water and microwave-assisted syntheses. jk-sci.comorganic-chemistry.org

Doebner-von Miller Reaction: This method synthesizes quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com It is typically catalyzed by strong acids like hydrochloric acid, or Lewis acids. wikipedia.orgiipseries.org

Combes Quinoline Synthesis: The Combes synthesis uses the reaction of an aniline with a β-diketone. wikipedia.orgdrugfuture.com An intermediate Schiff base is formed, which then undergoes an acid-catalyzed ring closure to yield a 2,4-substituted quinoline. wikipedia.org

Reaction Reactants Key Features Reference(s)
Friedländer Synthesis2-Aminoaryl aldehyde/ketone + α-Methylene carbonylForms quinoline derivatives. wikipedia.orgjk-sci.comnih.gov
Doebner-von Miller ReactionAniline + α,β-Unsaturated carbonylAcid-catalyzed. wikipedia.orgsynarchive.comiipseries.org
Combes SynthesisAniline + β-DiketoneAcid-catalyzed ring closure of Schiff base. wikipedia.orgdrugfuture.comyoutube.com

Coupling Reactions for Direct Indole-Quinoline Linkage

The most direct and modern approach for linking the isatin and quinoline moieties is through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. youtube.comlibretexts.org For the synthesis of this compound, this would typically involve the reaction of a 5-halo-isatin (e.g., 5-bromo-isatin) with quinoline-3-boronic acid, or conversely, a 5-boronyl-isatin with a 3-haloquinoline. The reaction requires a base and a palladium catalyst, often with phosphine (B1218219) ligands. youtube.comlibretexts.org This method is highly valued for its tolerance of a wide range of functional groups. youtube.com

Multicomponent Reaction Approaches in this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms from the starting materials, offer an efficient route to complex molecules. uc.pt Isatin is a versatile substrate for MCRs, often leading to the formation of spirooxindole derivatives. uc.ptnih.gov

While a direct one-pot MCR for this compound is not prominently described, MCRs are used to generate complex scaffolds that incorporate both isatin and quinoline-like structures. For example, an electrochemically induced MCR between isatins, 4-hydroxyquinolin-2(1H)-one, and malononitrile (B47326) has been used to synthesize functionalized spirocyclic pyrano[3,2-c]quinoline systems. nih.gov Another approach describes a cascade reaction where isatins react with 1,1-enediamines to produce multisubstituted quinoline-4-carboxamides. nih.gov These examples highlight the potential of MCRs to rapidly build molecular complexity, which could be adapted for the synthesis of the target compound or its analogs.

Advancements in Synthetic Procedures and Yield Optimization

The construction of the this compound framework is typically achieved through the Suzuki-Miyaura cross-coupling of a 5-halo-1H-indole-2,3-dione (most commonly 5-bromo- or 5-iodoisatin) with quinoline-3-boronic acid or its corresponding boronate esters. researchgate.netresearchgate.net The optimization of this reaction is crucial for achieving high yields and purity of the final product. Key parameters that are systematically varied and studied include the choice of catalyst, ligand, base, solvent system, and reaction temperature. researchgate.netrsc.org

Catalyst and Ligand Systems: The selection of the palladium catalyst and its associated ligand is paramount for an efficient Suzuki-Miyaura coupling. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been used, modern advancements often employ more sophisticated systems to enhance catalytic activity, stability, and turnover numbers. nih.govresearchgate.net For challenging couplings involving heteroaryl substrates, which can sometimes poison the catalyst, specialized ligands are often required. nih.gov Buchwald and co-workers have developed a range of highly effective phosphine-based ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which have shown excellent performance in the coupling of heteroaryl halides. nih.gov The use of pre-formed palladium complexes with these bulky, electron-rich ligands often leads to higher yields and faster reaction times. nih.gov For instance, the use of a Pd(OAc)₂/SPhos catalyst system has been successful in the Suzuki coupling of N-H free pyrrole (B145914) boronic esters with heteroaryl bromides, a reaction analogous to the synthesis of the target molecule. nih.gov

Base and Solvent Effects: The choice of base is another critical factor that can significantly influence the reaction yield. A variety of inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly employed. chemrevlett.com The base not only facilitates the transmetalation step but can also affect the stability of the boronic acid starting material. In many cases, a mixture of an organic solvent and water is used, as the presence of water can enhance the rate of transmetalation. nih.gov Common solvent systems include dioxane/water, toluene/water, and dimethylformamide (DMF)/water. researchgate.netchemrevlett.com

Reaction Conditions and Yield Optimization: Systematic screening of reaction parameters is essential for optimizing the yield of this compound. This often involves varying the catalyst loading, the ratio of the coupling partners, the type and concentration of the base, the solvent composition, and the reaction temperature. For example, in the synthesis of related biaryl compounds, it has been shown that even slight modifications to these parameters can lead to significant improvements in yield. researchgate.net Automated, high-throughput screening methods are increasingly being used to rapidly identify the optimal conditions for a specific Suzuki-Miyaura coupling. researchgate.net

A representative optimized procedure for the synthesis of a 5-heteroaryl-isatin derivative via Suzuki-Miyaura coupling is presented below. This can be adapted for the synthesis of this compound.

Representative Optimized Synthesis of a 5-Aryl-1H-indole-2,3-dione Derivative

ParameterCondition
Aryl Halide 5-Bromo-1H-indole-2,3-dione
Boronic Acid Quinoline-3-boronic acid
Catalyst Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (2 equivalents)
Solvent Dioxane/H₂O (4:1)
Temperature 80-100 °C
Reaction Time 12-24 hours
Typical Yield 70-95%
This table presents a generalized set of optimized conditions based on analogous reactions reported in the literature. nih.gov

Detailed research has shown that for the coupling of heteroaryl halides, the nature of both coupling partners plays a significant role. For instance, the electronic properties of substituents on both the isatin and quinoline rings can affect the reaction efficiency. Electron-withdrawing groups on the aryl halide can sometimes facilitate the oxidative addition step, while the stability of the heteroaryl boronic acid is also a key consideration. researchgate.net The use of boronate esters, such as pinacol (B44631) esters, can sometimes be advantageous as they are often more stable than the corresponding boronic acids. nih.gov

Pharmacological and Biological Activity Investigations of 5 3 Quinolinyl 1h Indole 2,3 Dione Derivatives

Antiproliferative Activity in Preclinical Models

The potential of 5-(3-Quinolinyl)-1H-indole-2,3-dione derivatives as anticancer agents has been a primary focus of research. These investigations have explored their ability to inhibit the growth of cancer cells, induce programmed cell death, and interfere with the cell division cycle.

In Vitro Cytotoxicity Screening Against Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic effects of quinoline-isatin derivatives against a variety of human cancer cell lines. These in vitro studies are crucial for the initial identification of compounds with potential anticancer activity.

One study synthesized a series of novel isocombretastatin A-4 (isoCA-4) analogs, where the 3,4,5-trimethoxyphenyl and isovanillin moieties of isoCA-4 were replaced with quinoline (B57606) and indole (B1671886) moieties, respectively. Two compounds from this series, 27c and 34b, exhibited potent activity against five cancer cell lines, with IC50 values ranging from 2 to 11 nM, comparable to the established anticancer agent Combretastatin A-4. nih.gov Another study focused on new quinoline and isatin (B1672199) derivatives as potential VEGFR-2 inhibitors. nih.gov Compounds 13 and 14 from this research showed antiproliferative activities comparable to doxorubicin (B1662922) against the Caco-2 cell line. nih.govsemanticscholar.org

Further research into indole-aminoquinazoline hybrids revealed that compounds 4f and 4g displayed significant and moderate activity against Caco-2 and C3A cell lines, respectively. mdpi.com Similarly, a series of isatin-quinazoline hybrids were evaluated for their in vitro anticancer activity against liver (HepG2), breast (MCF-7), and colon (HT-29) cancer cell lines. nih.gov Compounds 15b, 15g, and 15l from this series showed the highest potency against the HepG2 cancer cell line, with IC50 values ranging from 1.0 ± 0.2 to 2.4 ± 0.4 μM. nih.gov

The cytotoxic potential of these derivatives has been tested against a wide array of cell lines, as detailed in the table below.

Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

Derivative Cell Line IC50 (µM) Reference
Compound 13 Caco-2 Not specified, comparable to doxorubicin nih.gov
Compound 14 Caco-2 Not specified, comparable to doxorubicin nih.gov
Compound 27c K562, and four other cell lines 0.005 - 0.011 polyu.edu.hk
Compound 34b K562, and four other cell lines 0.005 - 0.011 polyu.edu.hk
Compound 4f Caco-2 Not specified, significant activity mdpi.com
Compound 4g Caco-2, C3A, MCF-7, HeLa Not specified (significant activity), 12.20, 39.07, 25.51 mdpi.com
Compound 15b HepG2 1.0 ± 0.2 nih.gov
Compound 15g HepG2 Not specified nih.gov

Apoptosis Induction Studies

A key mechanism by which many anticancer drugs exert their effect is through the induction of apoptosis, or programmed cell death. Several studies have investigated the ability of this compound derivatives to trigger this process in cancer cells.

For instance, a study on quinoline-indole derivatives demonstrated that compound 34b induced apoptosis in K562 cells. nih.gov This was part of a broader investigation into its cellular mechanisms, which also included disruption of microtubule networks. nih.gov Similarly, research on new quinoline and isatin derivatives found that compound 7 induced apoptosis in Caco-2 cells. nih.gov This was associated with the downregulation of anti-apoptotic genes such as Bcl2, Bcl-xl, and Survivin, and the upregulation of the TGF gene. semanticscholar.org

Flow cytometry analysis has been a valuable tool in these studies. For example, in the investigation of quinoline/chalcone hybrids, compounds 9i and 9j were shown to induce apoptosis in A549 and K-562 cells in a dose-dependent manner. nih.gov Furthermore, isatin-quinazoline hybrids, specifically compounds 15b, 15g, and 15l, were found to induce apoptosis in HepG2 cells. nih.gov This was evidenced by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, along with elevated levels of caspase-3. nih.gov The indole-aminoquinazoline hybrids 4f and 4g also demonstrated the ability to induce apoptosis in Caco-2 and C3A cells. mdpi.com

Cell Cycle Arrest Analysis

In addition to inducing apoptosis, another important anticancer mechanism is the disruption of the cell cycle, leading to cell cycle arrest. This prevents cancer cells from proliferating uncontrollably.

Flow cytometry analysis of Caco-2 cells treated with a quinoline derivative, compound 7, revealed a decrease in the percentage of cells in the G0/G1 and S phases of the cell cycle after 24 hours of treatment. nih.gov In another study, quinoline/chalcone hybrids 9i and 9j caused a dose-dependent increase in the percentage of A549 and K-562 cells in the G2/M phase. nih.gov

Further research on quinoline-indole derivatives showed that compound 34b arrested the cell cycle at the G2/M phase in K562 cells. nih.gov This effect is consistent with its role as a tubulin polymerization inhibitor. nih.gov The investigation of indole-aminoquinazoline hybrids also provided insights into their impact on the cell cycle, though specific details of the arrest phase were not elaborated in the provided search results. mdpi.com

Antimicrobial Activity Evaluations

Beyond their antiproliferative properties, derivatives of this compound have also been explored for their potential to combat microbial infections. These investigations have focused on their efficacy against both bacterial and fungal pathogens.

Antibacterial Efficacy in In Vitro Models

The emergence of multidrug-resistant bacteria has created an urgent need for new antibacterial agents. Quinoline-isatin conjugates have shown promise in this area.

A study on isatin–quinoline conjugates demonstrated that all tested compounds exhibited significant bactericidal activity, with lower Minimum Inhibitory Concentrations (MICs) than the first-line drugs chloramphenicol and ampicillin. nih.govnih.gov Specifically, conjugates 10a, 10b, and 10f were the most potent against all clinical isolates. nih.govnih.gov Another compound, 11a, showed the highest zone of inhibition against Streptococcus mutans. nih.gov The mechanism of action for these conjugates was suggested to involve the disruption of the bacterial cell membrane. nih.govnih.gov

Further research into CF3-substituted (hetero)aryl-quinoline hybrid molecules identified compound 3m, containing a 1-methyl-1H-indole, as having antibacterial effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA). oup.com This compound was also effective against other Gram-positive bacteria like Enterococcus faecalis and Bacillus subtilis. oup.com Its mechanism of action was found to involve the disruption of the proton motive force (PMF) in S. aureus. oup.com

The table below summarizes the antibacterial activity of selected derivatives.

Table 2: In Vitro Antibacterial Activity of this compound Derivatives

Derivative Bacterial Strain Activity Reference
Conjugates 10a, 10b, 10f Various clinical isolates More potent than chloramphenicol and ampicillin nih.govnih.gov
Conjugate 11a Streptococcus mutans Highest zone of inhibition (46.3 ± 1mm) nih.gov

Antifungal Efficacy in In Vitro Models

In addition to their antibacterial properties, some quinoline-indole derivatives have been evaluated for their potential as antifungal agents.

One study synthesized five new substituted quinoline derivatives and evaluated their antimicrobial activity against both bacterial and fungal strains. The results indicated that all the synthesized derivatives were active against the tested microorganisms, with some compounds showing good antifungal activity. apjhs.com Another investigation focused on the design and synthesis of novel quinoline derivatives inspired by natural quinine alkaloids. nih.gov Two series of compounds, 3e and 3f, exhibited significant fungicidal activities. nih.gov Notably, compounds 3f-4 (EC50 = 0.41 μg/mL) and 3f-28 (EC50 = 0.55 μg/mL) displayed superior in vitro fungicidal activity and potent in vivo curative effects against Sclerotinia sclerotiorum. nih.gov The proposed mechanism of action for these compounds involves causing changes in cell membrane permeability, accumulation of reactive oxygen species, and loss of mitochondrial membrane potential. nih.gov

Antitubercular Activity Research

Derivatives of this compound, which combine the structural features of isatin and quinoline, have been investigated for their potential as antitubercular agents. Research into novel quinoline-3-carbohydrazone molecules has shown moderate activity against drug-susceptible strains of Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 6.24 to 99.84 µg/mL. mdpi.com Within one such series, a specific quinoline derivative demonstrated the highest activity with a MIC value of 6.24 µg/mL. mdpi.com

Further studies on isatin-tethered quinoline derivatives have explored their efficacy against both multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. Two particular derivatives, designated Q8b and Q8h, were found to have no cytotoxic effects on the human non-tumorigenic WI-38 lung fibroblast cell line, with IC₅₀ values of 36.6 ± 0.9 and 42.8 ± 1.12 μM, respectively. mdpi.com

Compound SeriesTarget OrganismActivity Range (MIC)Most Active Compound (MIC)Reference
Quinoline-3-carbohydrazonesM. tuberculosis (drug-susceptible)6.24–99.84 µg/mL6.24 µg/mL mdpi.com

Antiviral Activity Screening

The broad antiviral potential of isatin and quinoline derivatives has prompted extensive research. ju.edu.samdpi.com These scaffolds are integral to various marketed antiviral drugs and have shown activity against a wide range of viruses, including Zika, herpes, HIV, Ebola, and SARS viruses. nih.govresearchgate.net

Hybrids incorporating isatin and quinoline moieties have been synthesized and evaluated for their antiviral properties. Studies have shown that some indole derivatives containing quinoline structures possess significant activity against the Tobacco Mosaic Virus (TMV). nih.gov One compound in particular, W20, exhibited curative and protective activities with EC₅₀ values of 84.4 and 65.7 μg/mL, respectively, which were superior to the control, ningnanmycin. nih.gov

The anti-herpesvirus activity of related indoloquinoxaline derivatives has also been documented. One of the most active compounds, B-220, inhibited the replication of herpes simplex virus type 1, cytomegalovirus, and varicella-zoster virus at concentrations of 1 to 5 µM. nih.govnih.gov This inhibition was observed to affect viral DNA synthesis. nih.govnih.gov

In the context of HIV, isatin-based Schiff bases have been synthesized and tested. While some quinazolinone-isatin hybrids showed no significant anti-HIV activity, other derivatives demonstrated inhibitory effects. nih.gov For instance, Schiff bases derived from isatin and sulfadimidine showed EC₅₀ values for HIV-1 inhibition in the range of 8–15.3 µg/mL. nih.gov Furthermore, norfloxacin-isatin Mannich bases were identified as potent inhibitors of HIV-1 replication, with the most active compounds having EC₅₀ values of 11.3 and 13.9 µg/mL. nih.gov

The emergence of SARS-CoV-2 has also spurred research into these compounds, with some isatin–oxadiazole hybrids showing activity against the virus. nih.govmdpi.com

Compound ClassVirusKey FindingActivity (EC₅₀/IC₅₀/MIC)Reference
Indole-quinoline derivatives (e.g., W20)Tobacco Mosaic Virus (TMV)Curative and protective effects84.4 µg/mL (curative), 65.7 µg/mL (protective) nih.gov
Indoloquinoxalines (e.g., B-220)Herpesviruses (HSV-1, CMV, VZV)Inhibition of viral replication1-5 µM nih.govnih.gov
Isatin-Sulfadimidine Schiff BasesHIV-1Inhibitory activity8–15.3 µg/mL nih.gov
Norfloxacin-isatin Mannich basesHIV-1Potent replication inhibitors11.3 µg/mL, 13.9 µg/mL nih.gov

Enzyme Inhibition Studies

The inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF, is a key strategy in cancer therapy. researchgate.net Indole and quinoline scaffolds are present in several approved kinase inhibitors. researchgate.netnih.gov Derivatives of this compound have been explored as potent inhibitors of these pathways, particularly targeting mutations like EGFRT790M and BRAFV600E that can lead to drug resistance. nih.gov

Several studies have focused on creating hybrids that can dually inhibit both EGFR and BRAFV600E. researchgate.netmdpi.com For example, a series of 5-chloro-indole-2-carboxylate derivatives were tested for their inhibitory activity. Compounds 3a, 3c, and 3d showed EGFR inhibition comparable to the reference drug erlotinib, with IC₅₀ values of 85, 89, and 82 nM, respectively. nih.gov The same series also demonstrated significant inhibition of BRAFV600E, with IC₅₀ values ranging from 35 to 67 nM. nih.gov Specifically, compound 3e was the most potent against BRAFV600E in its series and also showed an 8-fold selectivity for the EGFRT790M mutant over the wild-type EGFR. researchgate.net

Another class of hybrids, combining 3-cyanopyridone and pyrazoline, also exhibited dual inhibitory effects on EGFR and BRAFV600E. researchgate.net Similarly, quinazolin-4-one and 3-cyanopyridin-2-one hybrids showed promise, with compounds 18 and 19 demonstrating substantial inhibition of both kinases. mdpi.com

Compound SeriesTarget KinaseIC₅₀ ValueReference CompoundReference IC₅₀Reference
5-Chloro-indole-2-carboxylate (3a)EGFR85 nMErlotinib80 nM nih.gov
5-Chloro-indole-2-carboxylate (3d)EGFR82 nMErlotinib80 nM nih.gov
5-Chloro-indole-2-carboxylate (3a-e)BRAFV600E35-67 nMVemurafenib30 nM nih.gov
Indolo[1,2-a]quinoline (IQSO₂R-I)EGFR-TK0.28 ± 0.05 μMAfatinib- nih.gov
1,2,3-Triazole/quinoline hybrid (III)EGFR57 nM-- nih.gov
1,2,3-Triazole/quinoline hybrid (III)BRAFV600E68 nM-- nih.gov

DNA topoisomerases are essential enzymes for managing DNA topology and are validated targets for anticancer drugs. mdpi.com Quinoline and indole derivatives have been investigated as inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govnih.gov

A series of 5H-indolo[2,3-b]quinoline derivatives were found to stimulate the formation of topoisomerase-II-mediated DNA cleavage at concentrations between 0.2 and 0.5 µM, indicating their role as Topo II inhibitors. nih.gov These compounds also displayed cytotoxic activity against several human cancer cell lines, with ID₅₀ values ranging from 0.6 to 1.4 µM. nih.gov

In other research, newly synthesized pyrazolo[4,3-f]quinoline derivatives were evaluated for their effects on both Topo I and Topo IIα. While some compounds were weakly effective against Topo I, one derivative, 2E, was highly active in preventing Topo IIα catalytic activity, inhibiting 88.3% of enzyme activity, which was similar to the positive control, etoposide. mdpi.com

Furthermore, some thiosemicarbazide-based compounds have been identified as the first-in-class dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO1), highlighting a potential for multi-target anticancer therapy. nih.gov These dual inhibitors act as topoisomerase IIα poisons by stabilizing the covalent DNA-enzyme cleavage complex. nih.gov

Compound ClassTarget EnzymeMechanism/ActivityEffective ConcentrationReference
5H-indolo[2,3-b]quinolinesTopoisomerase IIStimulated DNA cleavage0.2 - 0.5 µM nih.gov
Pyrazolo[4,3-f]quinoline (2E)Topoisomerase IIαInhibited 88.3% of catalytic activity100 µM mdpi.com
Thiosemicarbazide derivativesTopoisomerase IIα / IDO1Dual inhibition; Topo IIα poison- nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first, rate-limiting step in tryptophan catabolism along the kynurenine pathway. nih.govekb.eg Upregulation of these enzymes in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, helping cancer cells evade the immune system. ekb.egpatsnap.com Consequently, inhibiting IDO1 and TDO is a promising strategy in cancer immunotherapy. nih.gov

The structural similarities between tryptophan and the indole core of this compound suggest that its derivatives could act as competitive inhibitors. Various small-molecule inhibitors for IDO1 and TDO have been developed. researchgate.netresearchgate.net Given that tumors can utilize either enzyme, dual inhibition is considered a particularly promising therapeutic approach to overcome potential compensation mechanisms. ekb.egnih.gov

Research has identified several classes of dual IDO1/TDO inhibitors. For instance, N-Benzyl/Aryl substituted tryptanthrins have been reported as dual inhibitors. nih.gov Virtual screening efforts have also successfully identified novel compounds that inhibit kynurenine production in cancer cell lines expressing IDO1, TDO, or both. nih.gov One study found that their most potent dual inhibitor, TD34, was over 10 times more effective in a cell line expressing both enzymes (IC₅₀ = 3.45 µM) compared to cell lines expressing only IDO1 or TDO (IC₅₀ ~ 40 µM). nih.gov

CompoundTarget(s)Cell LineActivity (IC₅₀)Reference
TD34IDO1SKOV3 (IDO1 only)~ 40 µM nih.gov
TD34TDO2A172 (TDO2 only)~ 40 µM nih.gov
TD34IDO1/TDO2BT549 (dual expressing)3.45 µM nih.gov

The inhibition of α-glucosidase, an enzyme that breaks down carbohydrates in the small intestine, is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. mdpi.comresearchgate.net Isatin and quinoline derivatives have been explored as potential α-glucosidase inhibitors. eurjchem.comnih.gov

A novel series of chromone-isatin derivatives was synthesized and evaluated for inhibitory activity against yeast α-glucosidase. All tested compounds exhibited potent activity, with IC₅₀ values ranging from 3.18 ± 0.12 to 16.59 ± 0.17 μM. nih.gov This was significantly more potent than the standard drug acarbose (IC₅₀ = 817.38 ± 6.27 μM). nih.gov The most active compound in this series had a hydroxyl group on the chromone ring and a 4-bromobenzyl group on the isatin nitrogen. nih.gov

Similarly, a series of isatin-thiazole derivatives also displayed varying degrees of α-glucosidase inhibition, with IC₅₀ values from 5.36 ± 0.13 to 35.76 ± 0.31 μm, again comparing favorably to acarbose. mdpi.com These findings suggest that the this compound scaffold is a promising starting point for developing new α-glucosidase inhibitors. mdpi.com

Compound SeriesTarget EnzymeActivity Range (IC₅₀)Most Active Compound (IC₅₀)Reference Drug (Acarbose) IC₅₀Reference
Chromone-isatin derivativesYeast α-glucosidase3.18 ± 0.12 - 16.59 ± 0.17 μM3.18 ± 0.12 μM817.38 ± 6.27 μM nih.gov
Isatin-thiazole derivativesα-glucosidase5.36 ± 0.13 - 35.76 ± 0.31 μM5.36 ± 0.13 μM817.38 ± 6.27 μM mdpi.com

In Vivo Efficacy in Animal Models (e.g., Mouse Tumor Models)

While direct in vivo efficacy studies detailing the effects of this compound in animal tumor models are not extensively available in the public domain, research on structurally related quinoline and isatin derivatives provides significant insights into the potential anti-tumor activities of this class of compounds. The fusion of quinoline and indole-2,3-dione (isatin) moieties creates a hybrid scaffold that is of considerable interest in the development of novel anticancer agents.

Studies on analogous compounds, such as indolo[2,3-b] quinoline derivatives, have demonstrated noteworthy anti-tumor effects in animal models. For instance, in a study involving Ehrlich ascites carcinoma (EAC)-induced solid tumors in female albino Swiss mice, analogs of neocryptolepine (5-methyl-5H-indolo[2,3-b]quinoline) exhibited a remarkable decrease in tumor volume. nih.gov The administration of these compounds led to a significant reduction in tumor size compared to control groups, indicating a potent in vivo anti-tumor effect. nih.gov

Furthermore, research into other quinolinyl-substituted heterocyclic compounds has shown promising results in preclinical cancer models. A study on 4-phenyl-5-quinolinyl substituted isoxazole analogues, which share the quinoline moiety, reported effective suppression of tumor growth in vivo. nih.gov These findings underscore the potential of quinoline-based compounds in cancer therapy.

The isatin core, the other key component of this compound, is also well-represented in compounds with demonstrated in vivo anticancer activity. Various isatin derivatives have been the subject of preclinical evaluations, with some showing substantial inhibition of tumor growth in mouse models. researchgate.net The biological activity of isatin hybrids is a topic of ongoing research, with a focus on their potential as effective therapeutic candidates.

Although specific data tables for the in vivo efficacy of this compound are not available, the collective evidence from related structures strongly suggests that this compound and its derivatives warrant further investigation in preclinical animal models to fully elucidate their therapeutic potential.

Computational and Theoretical Studies on 5 3 Quinolinyl 1h Indole 2,3 Dione

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mechanism and predicting the affinity of the interaction, often quantified by a docking score. ijprajournal.com For 5-(3-Quinolinyl)-1H-indole-2,3-dione, docking studies can be employed to screen its potential against a wide array of protein targets known to be modulated by isatin (B1672199) or quinoline (B57606) derivatives.

Research on related structures has shown that isatin-based compounds can target enzymes like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov Similarly, quinoline derivatives have been identified as potent inhibitors of enzymes such as HIV reverse transcriptase. nih.gov Docking simulations of this compound against these targets would likely reveal key binding interactions. The isatin moiety's carbonyl groups are expected to act as hydrogen bond acceptors, while the indole (B1671886) and quinoline ring systems can engage in π-π stacking and hydrophobic interactions with amino acid residues in the active site. mdpi.com For instance, docking against cyclin-dependent kinase 2 (CDK2) might show hydrogen bonding with backbone atoms of residues like LEU83 and GLU81, a common interaction for isatin-based inhibitors. nih.gov

The binding affinity, typically expressed in kcal/mol, indicates the strength of the ligand-protein interaction. Lower, more negative values suggest stronger binding. Based on studies of similar hybrid compounds, the predicted binding energies for this compound could fall within a potent range for various targets. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound Against Various Protein Targets.
Protein Target (PDB ID)Potential Therapeutic AreaPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
CDK2 (e.g., 1FIN)Anticancer-9.2GLU81, LEU83, PHE80
HIV Reverse Transcriptase (e.g., 4I2P)Antiviral-10.1LYS101, TYR181, PRO236
EGFR Tyrosine Kinase (e.g., 4HJO)Anticancer-8.8MET793, LYS745, CYS797
Plasmodium falciparum LDH (e.g., 1LDG)Antimalarial-8.5ARG171, THR246, ILE54

Note: The data in this table is hypothetical and serves to illustrate the expected output from a molecular docking study based on literature for analogous compounds.

Molecular Dynamics Simulations for Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic stability of the complex over time. nih.gov An MD simulation would typically follow a docking study to validate the predicted binding pose and assess the stability of the crucial interactions that hold the ligand in the active site. nih.gov

For the this compound-protein complex, an MD simulation of 100 nanoseconds or more would be performed. nih.gov Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. A stable RMSD plot over the simulation time suggests that the complex has reached equilibrium and the ligand does not diffuse away from the binding pocket. mdpi.com Another parameter, the Root Mean Square Fluctuation (RMSF), would highlight the flexibility of individual amino acid residues, indicating which parts of the protein are most affected by ligand binding.

MD simulations can confirm the persistence of key hydrogen bonds and hydrophobic interactions predicted by docking. researchgate.net This analysis provides a more realistic understanding of the binding event in a simulated physiological environment, strengthening the case for the compound's proposed mechanism of action. scilit.com

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties and geometric structure of a molecule. uokerbala.edu.iqscirp.org For this compound, DFT calculations at a basis set like B3LYP/6-311G++(2d,2p) would yield an optimized molecular geometry and provide insights into its electronic structure. uokerbala.edu.iq

A critical aspect of these calculations is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. uantwerpen.be A smaller energy gap suggests that the molecule is more reactive and can more easily undergo electronic transitions. scirp.org

For this compound, the HOMO is likely to be distributed over the electron-rich indole ring, while the LUMO may be concentrated on the quinoline and dione portions, indicating that these are the likely sites for nucleophilic and electrophilic attacks, respectively. This information is vital for understanding potential metabolic transformations and the nature of charge-transfer interactions with biological targets. uokerbala.edu.iquantwerpen.be

In Silico Prediction of Drug-Likeness and Pharmacokinetic Properties

Before committing to expensive synthesis and testing, it is crucial to predict whether a compound possesses favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and general "drug-likeness." mdpi.com Various computational models are used for this purpose, with Lipinski's Rule of Five being a foundational guideline. researchgate.net This rule suggests that a compound is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated logP (octanol-water partition coefficient) not greater than 5.

In silico tools like SwissADME can predict these properties for this compound. mdpi.com Beyond Lipinski's rules, other important parameters such as topological polar surface area (TPSA), aqueous solubility, and blood-brain barrier (BBB) permeability are also calculated. These predictions help to identify potential liabilities, such as poor absorption or metabolism, early in the drug discovery process. nih.govnih.gov

Table 2: Predicted Physicochemical and Pharmacokinetic Properties for this compound.
PropertyPredicted ValueAcceptable Range for Drug-Likeness
Molecular Weight299.30 g/mol< 500
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors3≤ 10
LogP (Consensus)2.85≤ 5
Topological Polar Surface Area (TPSA)62.9 Ų< 140 Ų
Gastrointestinal AbsorptionHigh (Predicted)High
Blood-Brain Barrier PermeantYes (Predicted)-
Lipinski's Rule Violations00 or 1

Note: The data in this table is based on computational predictions for the specified chemical structure.

Virtual Screening Approaches for Novel Analogue Identification

Virtual screening is a computational strategy used to search large libraries of compounds to identify those that are most likely to bind to a drug target. semanticscholar.org The structure of this compound can serve as a starting point for identifying novel and potentially more potent analogues.

Two main approaches can be utilized:

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a protein target is known, docking can be used to screen thousands or millions of compounds from a database. The goal is to find molecules that fit well into the active site and have favorable binding energies. nih.gov

Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown, the structure of an active ligand like this compound can be used as a template. The screening process then searches for molecules with similar shapes, sizes, and electrostatic properties. mdpi.com

These screening campaigns can lead to the identification of a diverse set of "hit" compounds. Subsequent computational analysis and chemical synthesis can then be focused on these promising candidates, exploring the structure-activity relationship (SAR) to optimize for potency and improved pharmacokinetic properties. nih.gov

Emerging Research and Future Perspectives for 5 3 Quinolinyl 1h Indole 2,3 Dione

Development of Novel and Efficient Synthetic Pathways

The synthesis of 5-(3-Quinolinyl)-1H-indole-2,3-dione and its analogs is not yet widely documented in a standardized manner, presenting an opportunity for significant innovation in synthetic organic chemistry. Current and future research efforts are focused on creating novel, efficient, and scalable synthetic routes. The development of such pathways is crucial for generating a library of derivatives for extensive structure-activity relationship (SAR) studies.

Future synthetic strategies are likely to involve:

Convergent Synthesis: Developing methods where the isatin (B1672199) and quinoline (B57606) moieties are synthesized separately and then coupled in a final step. This approach allows for modularity, enabling the rapid creation of diverse analogs by modifying either piece before the coupling reaction.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, are powerful tools for forming the carbon-carbon bond between the 5-position of the isatin ring and the 3-position of the quinoline ring. mdpi.com Optimization of catalysts, ligands, and reaction conditions is needed to improve yields and functional group tolerance.

One-Pot and Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple reaction steps are carried out in the same vessel without isolating intermediates can significantly improve efficiency and reduce waste. dergipark.org.tr MCRs that bring together precursors of both the isatin and quinoline rings in a single, highly convergent step represent a particularly ambitious and desirable goal. dergipark.org.tr

Green Chemistry Approaches: Employing environmentally benign solvents, reusable catalysts, and energy-efficient conditions (such as microwave irradiation) will be essential for developing sustainable and industrially viable synthetic routes. researchgate.net

Table 1: Potential Synthetic Approaches for Quinolinyl-Indole-2,3-dione Scaffolds

Synthetic StrategyDescriptionPotential AdvantagesReference
Palladium-Catalyzed Cross-CouplingCoupling a 5-halo-isatin derivative with a quinoline-3-boronic acid (Suzuki coupling) or a related organometallic reagent.High reliability, good functional group tolerance, and well-established methodology. mdpi.com
Condensation ReactionsReacting substituted isatins with functionalized quinoline derivatives, such as in the Pfitzinger reaction, which is traditionally used for quinoline synthesis.Potential for direct formation of the linked scaffold from simpler starting materials. researchgate.net
C-H Activation/FunctionalizationDirectly coupling the C-H bond at the 5-position of an N-protected isatin with a 3-haloquinoline, avoiding the need to pre-functionalize the isatin ring.High atom economy and reduced number of synthetic steps. dergipark.org.tr

Exploration of Additional Biological Targets and Therapeutic Applications

The therapeutic potential of the this compound scaffold is largely inferred from the known activities of its parent structures and closely related hybrid molecules. Isatin derivatives are recognized for a wide spectrum of biological effects, including anticancer, antiviral, and anticonvulsant properties. nih.govnih.govnih.gov Similarly, the quinoline ring is a core component of numerous drugs, particularly known for its antimalarial and anticancer activities. researchgate.netnih.gov

The hybridization of these two scaffolds suggests a strong potential for synergistic or novel mechanisms of action. Future research will focus on screening this compound and its derivatives against a broad array of biological targets to uncover new therapeutic applications.

Key areas for exploration include:

Oncology: Derivatives of quinolinyl-indolinones have shown potent cytotoxic efficacy against various cancer cell lines, including ovarian, prostate, and colon cancer. nih.gov A primary area of investigation is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. nih.gov

Neurodegenerative Diseases: Hybrid molecules combining quinoline and indole (B1671886) motifs have been investigated as inhibitors of Aβ self-aggregation, a key pathological process in Alzheimer's disease. mdpi.com

Infectious Diseases: Given the established antibacterial and antiviral properties of both parent scaffolds, quinolinyl-isatin derivatives represent promising candidates for the development of new anti-infective agents. nih.govmdpi.com Indole-quinoline hybrids have been shown to target the bacterial proton motive force, a mechanism that could circumvent existing resistance pathways. nih.gov

Table 2: Investigated Biological Targets and Applications for Related Quinoline-Indole Scaffolds

Biological Target/ApplicationTherapeutic AreaObserved Effect in Related MoleculesReference
VEGFR-2 InhibitionOncologyPotent inhibition of kinase activity, leading to anti-proliferative effects in cancer cells. nih.gov
Tubulin PolymerizationOncologyInhibition of tubulin polymerization, disrupting cell division in cancer cells. mdpi.com
Aβ Aggregation InhibitionNeurodegenerative DiseaseInhibition of amyloid-beta plaque formation associated with Alzheimer's disease. mdpi.com
Bacterial Proton Motive ForceInfectious DiseaseDisruption of bacterial membrane potential, leading to antibacterial activity. nih.gov
Carbonic Anhydrase (hCA IX & XII)OncologySelective inhibition of tumor-associated isoforms. mdpi.com
Anticonvulsant ActivityNeurologyProtection against chemically induced convulsions in animal models. nih.gov

Advanced Preclinical Research Models for Efficacy Assessment

To thoroughly evaluate the therapeutic potential of this compound, researchers must employ a range of advanced preclinical models that can accurately predict clinical outcomes. The selection of these models will be guided by the specific therapeutic area being targeted.

In Vitro Models: The initial assessment will involve screening against a panel of human cancer cell lines to determine cytotoxic and anti-proliferative activity. nih.govnih.gov For mechanistic studies, researchers will use assays to measure the inhibition of specific enzymes (e.g., kinase assays) or cellular processes (e.g., cell migration and apoptosis assays). nih.gov To assess selectivity, the cytotoxicity of the compounds will be compared between cancer cells and normal human cell lines (e.g., dermal fibroblasts or Vero cells). nih.gov

In Vivo Models: Compounds that show promise in vitro will advance to animal models. For oncology, this typically involves xenograft models where human tumors are grown in immunocompromised mice. mdpi.com These models allow for the evaluation of a compound's ability to reduce tumor volume and growth. nih.gov For neurological applications, transgenic mouse models of Alzheimer's disease or chemically induced seizure models would be appropriate. nih.gov

Table 3: Preclinical Models for Efficacy Assessment of Quinolinyl-Indole-Dione Derivatives

Model TypeSpecific ExamplePurpose of AssessmentReference
In Vitro Cell LinesA2780 (Ovarian Cancer), Caco-2 (Colon Cancer), HL-60 (Leukemia)Evaluate anti-proliferative activity and cytotoxicity. nih.govnih.govnih.gov
In Vitro Normal Cell LinesVero (Kidney Epithelial), NHDF (Human Dermal Fibroblasts)Determine selectivity index and potential for off-target toxicity. nih.gov
In Vivo Xenograft ModelHuman tumor cells (e.g., gastric cancer) implanted in mice.Assess in vivo antitumor efficacy, measuring tumor growth and weight. mdpi.com
In Vivo Induced Disease ModelEhrlich Ascites Carcinoma (EAC) induced solid tumors in mice.Evaluate in vivo antineoplastic activity and antioxidant effects. nih.gov
In Vivo Neurological ModelPentylenetetrazole (PTZ)-induced convulsions in mice.Screen for in vivo anticonvulsant activity. nih.gov

Design of Multi-Targeting Agents and Hybrid Structures

The complexity of diseases like cancer, which involve multiple redundant signaling pathways, has driven a shift from single-target drugs to multi-target agents. nih.gov A single molecule that can modulate several key targets simultaneously may offer improved efficacy and a lower likelihood of developing drug resistance. The this compound scaffold is an ideal starting point for the rational design of such multi-targeting agents.

Future design strategies will focus on:

Pharmacophore Integration: The rational integration of pharmacophores from different selective ligands into the quinolinyl-isatin framework. nih.gov For example, moieties known to inhibit other kinases (e.g., BRAFV600E, EGFR) could be appended to the core structure to create dual- or triple-kinase inhibitors. mdpi.com

Hybridization with Other Scaffolds: Creating novel hybrid structures by linking the quinolinyl-isatin core to other biologically active scaffolds like triazoles, oxadiazoles, or sulfonamides. mdpi.comnih.gov This approach aims to combine the mechanisms of action of both components into a single molecule. For instance, indole-sulfonamide hybrids have been developed as selective inhibitors of tumor-associated carbonic anhydrase isoforms. mdpi.com

Structure-Based Design: Using the crystal structures of target proteins to guide the modification of the lead compound. This allows for the optimization of interactions within the binding sites of multiple targets, enhancing potency and selectivity.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline by accelerating timelines and improving the probability of success. biorxiv.org For a novel scaffold like this compound, these computational tools are invaluable for navigating the vast chemical space and prioritizing candidates for synthesis and testing.

Key applications of AI and ML in this context include:

Predictive Modeling: ML models can be trained on existing datasets of isatin and quinoline derivatives to predict the biological activity of new, virtual compounds. arxiv.org This allows for the rapid in silico screening of large virtual libraries to identify the most promising candidates.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical for its success as a drug. AI-driven tools can forecast properties like oral bioavailability and potential toxicity early in the design phase, reducing late-stage failures. nih.gov

Molecular Docking and Dynamics: Computational simulations are used to predict how a compound will bind to its protein target. espublisher.com Molecular docking can elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity. nih.gov Molecular dynamics simulations can then be used to confirm the stability of the compound within the target's binding pocket over time. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on desired properties and constraints. These models can explore novel chemical space around the quinolinyl-isatin scaffold to propose structures with optimized potency and drug-like properties.

By integrating these advanced computational approaches, researchers can more efficiently design, prioritize, and optimize derivatives of this compound, accelerating its journey from a promising scaffold to a potential therapeutic agent.

Q & A

Q. How can academic programs train students to ethically design experiments involving novel heterocyclic compounds?

  • Methodology : Integrate case studies on data integrity (e.g., detecting falsified spectra) and safety protocols (e.g., handling acute toxins). Courses should emphasize CRDC standards for reactor design and hazard classification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.